molecular formula C8H7FO2 B1281839 6-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 60458-98-2

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No. B1281839
CAS RN: 60458-98-2
M. Wt: 154.14 g/mol
InChI Key: IWBRMEJPAIVOFZ-UHFFFAOYSA-N
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Description

“6-Fluoro-2,3-dihydro-1,4-benzodioxine” is a chemical compound with the molecular formula C8H7FO2 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position has been reported. The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-2,3-dihydro-1,4-benzodioxine” is represented by the molecular formula C8H7FO2 . The molecular weight of this compound is 154.14 g/mol.


Chemical Reactions Analysis

The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-2,3-dihydro-1,4-benzodioxine” include a molecular weight of 154.14 g/mol. The compound is stored at room temperature and is available in powder form .

Scientific Research Applications

Antimicrobial Applications

6-Fluoro-2,3-dihydro-1,4-benzodioxine: derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorine atom is known to enhance the bioactivity of pharmaceutical compounds, making them effective against a range of microbial pathogens .

Antiviral Research

In the field of antiviral research, these compounds have shown promise due to their ability to interfere with viral replication processes. Their structural flexibility allows for the design of molecules that can target specific viral proteins .

Antihypertensive Agents

The scaffold of 6-Fluoro-2,3-dihydro-1,4-benzodioxine has been utilized in the development of antihypertensive drugs. These compounds can act as vasodilators, reducing blood pressure by relaxing vascular smooth muscles .

Antidiabetic Activity

Research has indicated that derivatives of this compound may have applications in treating diabetes. They can modulate insulin release or mimic insulin action, thus helping in blood glucose regulation .

Anticancer Properties

There is ongoing research into the anticancer properties of 6-Fluoro-2,3-dihydro-1,4-benzodioxine . These compounds may inhibit cancer cell growth and proliferation by interfering with cellular signaling pathways .

AMPA Receptor Modulation

These compounds have been synthesized and tested as activators of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This has implications for the treatment of neurological disorders .

KATP Channel Activation

The derivatives of 6-Fluoro-2,3-dihydro-1,4-benzodioxine have been created as KATP channel activators. These channels play a crucial role in cellular metabolism and the regulation of insulin secretion .

Synthesis of Spirolactones

A novel application in organic chemistry involves the use of 6-Fluoro-2,3-dihydro-1,4-benzodioxine in the synthesis of spirolactones through Rh(III)-catalyzed spiroannulation. This process is significant for creating rigid structures in medicinal chemistry .

Safety and Hazards

The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

properties

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBRMEJPAIVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499301
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydro-1,4-benzodioxine

CAS RN

60458-98-2
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60458-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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